molecular formula C12H11BrN2O2S B1524853 1-(6-Bromo-4-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid CAS No. 1283108-99-5

1-(6-Bromo-4-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid

Cat. No.: B1524853
CAS No.: 1283108-99-5
M. Wt: 327.2 g/mol
InChI Key: AXJDZPUGXDBEQD-UHFFFAOYSA-N
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Description

This compound features a benzothiazole core substituted with a bromo group at position 6 and a methyl group at position 2. The benzothiazole is conjugated to an azetidine ring bearing a carboxylic acid moiety at position 3. This structure combines the electron-deficient benzothiazole system—known for pharmacological relevance—with the strained azetidine ring, which enhances conformational rigidity and bioavailability.

Properties

IUPAC Name

1-(6-bromo-4-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O2S/c1-6-2-8(13)3-9-10(6)14-12(18-9)15-4-7(5-15)11(16)17/h2-3,7H,4-5H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXJDZPUGXDBEQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(S2)N3CC(C3)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Bromo-4-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid typically involves multiple steps, starting with the formation of the benzothiazole core followed by the introduction of the azetidine and carboxylic acid groups. Common synthetic routes include:

  • Knoevenagel Condensation: : This method involves the condensation of a benzothiazole derivative with an aldehyde or ketone in the presence of a base to form the corresponding benzothiazole-carboxylic acid.

  • Biginelli Reaction: : This multicomponent reaction involves the reaction of a benzothiazole derivative with an aldehyde, β-keto ester, and ammonia or an amine to form the benzothiazole-carboxylic acid.

  • Microwave Irradiation: : This technique uses microwave energy to accelerate the reaction, providing a faster and more efficient synthesis route.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production also emphasizes the use of green chemistry principles to minimize waste and reduce the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Bromo-4-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: : Reduction reactions can be used to convert the compound to its reduced forms.

  • Substitution: : Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:
  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired functional group.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

1-(6-Bromo-4-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid has several scientific research applications:

  • Medicine: : The compound has shown potential as an anti-inflammatory, antibacterial, and antitumor agent. It is being studied for its use in the treatment of various diseases.

  • Biology: : In biological research, the compound is used to study enzyme inhibition and protein-ligand interactions.

  • Chemistry: : The compound serves as a building block for the synthesis of more complex molecules and materials.

  • Industry: : It is used in the development of new materials with specific properties, such as enhanced thermal stability and chemical resistance.

Mechanism of Action

The mechanism by which 1-(6-Bromo-4-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or bind to receptors, leading to its biological activity. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key analogues differ in substituents on the benzothiazole ring, azetidine modifications, or additional functional groups. These variations influence molecular weight, polarity, and bioactivity.

Compound Name Substituents (Benzothiazole/Azetidine) Molecular Weight (g/mol) Key Properties/Activities
1-(6-Bromo-4-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid 6-Br, 4-Me; azetidine-3-COOH 327.23* High rigidity; potential enzyme inhibition
1-[4-(Methylsulfonyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxylic acid 4-SO₂Me; azetidine-3-COOH 312.40 Enhanced polarity due to sulfonyl group
1-(4-Fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid 4-F; azetidine-3-COOH 252.26 Lower molecular weight; increased logP
1-[[4-(5-(4-Chlorobenzyl)benzothiazol-2-yl)-3-fluorophenyl]methyl]azetidine-3-carboxylic acid 5-(4-Cl-benzyl), 3-F; azetidine-3-COOH 466.96 Extended substituents; higher lipophilicity (XlogP 3.6)

*Calculated based on formula C₁₂H₁₀BrN₃O₂S.

Key Observations :

  • Fluorine Substitution reduces molecular weight and may improve metabolic stability .

Biological Activity

1-(6-Bromo-4-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines an azetidine ring with a benzothiazole moiety, which is known for its diverse pharmacological properties. The presence of the bromine atom and a carboxylic acid functional group enhances its solubility and reactivity, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H12BrN2O2SC_{12}H_{12}BrN_2O_2S with a molecular weight of approximately 302.20 g/mol. The compound's structure is characterized by:

  • Azetidine Ring : A four-membered nitrogen-containing heterocycle.
  • Benzothiazole Moiety : Contributes to its biological activity.
  • Carboxylic Acid Group : Enhances solubility.

Biological Activities

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds containing benzothiazole have shown effectiveness against various bacterial strains.
  • Antitumor Properties : Studies suggest potential anticancer activity, particularly against breast cancer cell lines such as MCF-7 and MDA-MB-231.
  • Anti-inflammatory Effects : Some derivatives have demonstrated the ability to reduce inflammation in various models.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AntitumorInhibitory effects on MCF-7 and MDA-MB-231 cell lines
Anti-inflammatoryReduction of inflammatory markers in vitro

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets. Interaction studies have shown that the compound can bind to various enzymes and receptors, influencing pathways related to cell proliferation and apoptosis.

Case Studies

  • Antitumor Activity Study :
    • A study evaluated the anticancer potential of this compound against several cancer cell lines. Results indicated significant cytotoxicity at micromolar concentrations, with apoptosis induction confirmed through flow cytometry assays.
  • Antimicrobial Efficacy :
    • Another research focused on the antimicrobial properties against pathogenic bacteria, demonstrating that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from 6-bromo-4-methylbenzothiazole. The synthetic pathway includes:

  • Formation of the azetidine ring through cyclization.
  • Introduction of the carboxylic acid group via hydrolysis or direct functionalization.

Table 2: Comparison of Related Compounds

Compound NameStructureUnique Features
1-(6-Chloro-4-methyl-1,3-benzothiazol-2-yl)azetidineC12H12ClN2O2SChlorine substitution may alter activity
1-(6-Methoxy-4-methyl-1,3-benzothiazol-2-yl)azetidineC12H12N2O3SMethoxy group enhances lipophilicity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6-Bromo-4-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
Reactant of Route 2
1-(6-Bromo-4-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid

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